Product packaging for Xemilofiban acid(Cat. No.:CAS No. 149193-61-3)

Xemilofiban acid

Cat. No.: B1241361
CAS No.: 149193-61-3
M. Wt: 330.34 g/mol
InChI Key: OUZLOTRPGMFLPN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Platelet Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) Receptor Function in Hemostasis and Thrombosis Research

The platelet Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor is a crucial element in the biological processes of hemostasis and thrombosis. nih.gov This receptor, a member of the integrin family of adhesion molecules, is found in large numbers on the surface of platelets, with approximately 80,000 copies per platelet. nih.govashpublications.org The GPIIb/IIIa receptor is a heterodimer that depends on calcium for its function and is composed of an αIIb and a β3 subunit. nih.govtandfonline.com

In its resting state, the GPIIb/IIIa receptor has a low affinity for its ligands. However, upon platelet activation by agonists such as thrombin or ADP, a signaling cascade known as "inside-out" signaling is initiated. nih.gov This process induces conformational changes in the GPIIb/IIIa receptor, increasing its affinity for binding adhesive proteins, most importantly fibrinogen. nih.govtandfonline.com Fibrinogen molecules, with binding sites at both ends, can then act as bridges between adjacent activated platelets, leading to platelet aggregation and the formation of a thrombus. nih.govresearchgate.net This function positions the GPIIb/IIIa receptor as the final common pathway for platelet aggregation. tandfonline.comahajournals.orgresearchgate.net

Beyond fibrinogen, the GPIIb/IIIa receptor can also bind to other adhesive proteins such as von Willebrand factor (vWF), fibronectin, and vitronectin, further contributing to platelet adhesion and thrombus stability. ashpublications.orgtandfonline.comresearchgate.net The binding of these ligands to the GPIIb/IIIa receptor also triggers "outside-in" signaling, a process that reinforces and accelerates the aggregation process. nih.govahajournals.org The essential role of GPIIb/IIIa is underscored by the bleeding disorder Glanzmann's thrombasthenia, which is caused by qualitative or quantitative defects in this receptor and results in a diminished ability to form platelet aggregates. nih.gov

Rationale for Targeting GPIIb/IIIa in Antithrombotic Drug Discovery

The central role of the GPIIb/IIIa receptor in the final step of platelet aggregation makes it a prime target for the development of antithrombotic therapies. nih.govresearchgate.netresearchgate.net By blocking this receptor, it is possible to inhibit platelet aggregation regardless of the initial activation stimulus, offering a potent and comprehensive antiplatelet effect. researchgate.netahajournals.org This is a significant advantage over other antiplatelet agents that target specific activation pathways, such as aspirin (B1665792) or P2Y12 inhibitors. ahajournals.orgpatsnap.com

The development of GPIIb/IIIa antagonists was driven by the need for more effective antithrombotic agents to prevent and treat cardiovascular events like myocardial infarction and stroke, which are often caused by the formation of occlusive thrombi in arteries. nih.govpatsnap.com The goal of targeting GPIIb/IIIa is to prevent the cross-linking of platelets by fibrinogen and other adhesive ligands, thereby inhibiting thrombus formation. researchgate.netpatsnap.com The development of orally active GPIIb/IIIa inhibitors held the promise of extending the benefits of potent platelet inhibition to long-term secondary prevention of cardiovascular diseases. researchgate.net

Historical Development and Classification of GPIIb/IIIa Inhibitors: Preclinical Perspectives

The journey to develop GPIIb/IIIa inhibitors began with the creation of monoclonal antibodies that could block the receptor. nih.gov One notable example is the murine monoclonal antibody 7E3, which was selected for its cross-reactivity in animal models used for thrombosis research. nih.gov To reduce immunogenicity and improve its properties, the antibody was later developed into a chimeric mouse/human Fab fragment known as abciximab. researchgate.netahajournals.org

GPIIb/IIIa inhibitors can be classified based on their chemical structure and origin. The main categories include:

Monoclonal antibodies: Abciximab is the primary example in this class. researchgate.net

Peptide inhibitors: These were often designed based on the Arg-Gly-Asp (RGD) sequence found in adhesive proteins like fibrinogen that binds to GPIIb/IIIa. Eptifibatide, a cyclic heptapeptide, is a key example. researchgate.netahajournals.org

Non-peptide (peptidomimetic) inhibitors: This class includes small-molecule drugs designed to mimic the RGD sequence. Tirofiban (B1683177) and the investigational drug lamifiban (B1674348) fall into this category. researchgate.netccjm.org Xemilofiban (B1684237) is also a non-peptide inhibitor. ahajournals.orgahajournals.org

Preclinical development involved extensive in vitro and in vivo testing to characterize the pharmacodynamic and pharmacokinetic properties of these agents. nih.gov Pharmacodynamic assessments commonly used agonists like ADP to measure the extent of platelet aggregation inhibition. nih.gov These preclinical studies were crucial in determining the potential efficacy and dosing strategies for subsequent clinical trials. ahajournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N4O4 B1241361 Xemilofiban acid CAS No. 149193-61-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149193-61-3

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

(3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoic acid

InChI

InChI=1S/C16H18N4O4/c1-2-11(9-15(23)24)19-13(21)7-8-14(22)20-12-5-3-10(4-6-12)16(17)18/h1,3-6,11H,7-9H2,(H3,17,18)(H,19,21)(H,20,22)(H,23,24)/t11-/m1/s1

InChI Key

OUZLOTRPGMFLPN-LLVKDONJSA-N

SMILES

C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Isomeric SMILES

C#C[C@H](CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Canonical SMILES

C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Synonyms

3S-((4-(4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutylamino)-4-pentynoate monohydrochloride
SC 54701
SC 54701A
SC-54701
SC-54701A

Origin of Product

United States

Chemical Synthesis and Stereochemistry of Xemilofiban Acid

Synthetic Routes to Xemilofiban (B1684237) Acid and its Precursors

The synthesis of Xemilofiban and its active form, Xemilofiban acid, involves the strategic assembly of several key fragments. A common approach involves the coupling of two primary precursors: a succinyl derivative of 4-aminobenzamidine (B1203292) and the chiral β-amino ester, (S)-ethyl 3-amino-4-pentynoate. drugfuture.com The synthesis of these precursors, particularly the chiral amino ester, has been a major focus of research, with various strategies developed to achieve high enantiomeric purity.

One documented route begins with the reaction of 4-aminobenzamidine dihydrochloride (B599025) with succinic anhydride. drugfuture.com This forms the succinyl derivative, which is then activated, typically with isobutyl chloroformate and N-methylmorpholine (NMM), to facilitate its coupling with the crucial chiral intermediate, (S)-ethyl 3-amino-4-pentynoate. drugfuture.com

Synthesis of Key Chiral Intermediates, particularly (S)-Ethyl 3-Amino-4-Pentynoate

The enantiomerically pure (S)-ethyl 3-amino-4-pentynoate is a cornerstone in the synthesis of Xemilofiban. nih.gov Several distinct synthetic pathways have been explored to produce this vital intermediate.

One method starts from 4-(benzoyloxy)-2-azetidinone. drugfuture.com Treatment of this starting material with 1-lithio-2-(trimethylsilyl)acetylene leads to the formation of a key azetidinone intermediate. Subsequent ring-opening with anhydrous HCl in ethanol (B145695) yields the racemic 3-amino-5-(trimethylsilyl)-4-pentynoic acid ethyl ester. drugfuture.com

Another approach utilizes (trimethylsilyl)acetylene, which is first converted to 3-(trimethylsilyl)-2-propynal. drugfuture.com This aldehyde is then reacted with lithium bis(trimethylsilyl)amide and trimethylsilyl (B98337) chloride to form an imine, which is subsequently treated with lithium tert-butyl acetate (B1210297). The resulting product is then converted to the corresponding ethyl ester. drugfuture.com

A particularly efficient synthesis involves the reaction of ethyl chloroformate with trimethylsilylacetylene, followed by condensation with the lithium salt of ethyl acetate to yield ethyl 5-(trimethylsilyl)-3-oxo-4-pentynoate. drugfuture.com A biocatalytic reduction of this ketoester using baker's yeast (Saccharomyces cerevisiae) selectively produces the (R)-hydroxy ester. drugfuture.com This alcohol is then converted to the desired (S)-amino ester. drugfuture.com

A practical, large-scale enantioselective synthesis has also been developed using a Reformatsky-type reaction. thieme-connect.comescholarship.org This involves the addition of a Reformatsky reagent to a chiral imine derived from an aldehyde and phenylglycinol, a chiral auxiliary. thieme-connect.com This method has been successfully scaled up, demonstrating its industrial applicability. escholarship.org

Coupling Reactions and Final Product Formation

The final step in the synthesis of Xemilofiban involves the coupling of the previously synthesized precursors. The succinyl derivative of 4-aminobenzamidine is typically activated to form a reactive intermediate, which is then coupled with (S)-ethyl 3-amino-4-pentynoate or its trimethylsilyl-protected analogue. drugfuture.com

The activation of the succinamic acid derivative is commonly achieved using isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMM). drugfuture.com This forms a mixed anhydride, which readily reacts with the amino group of the chiral pentynoate ester to form the final amide bond, yielding Xemilofiban. drugfuture.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc). drugfuture.com

Enantioselective Synthesis and Resolution Methodologies

Achieving the correct stereochemistry at the C3 position of the pentynoate fragment is critical for the biological activity of Xemilofiban. Both enantioselective synthesis and resolution of racemic mixtures have been employed to obtain the desired (S)-enantiomer.

Biocatalytic Approaches in Stereoisomer Resolution

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis and resolution of Xemilofiban's intermediates. Enzymes, particularly penicillin G acylase (PGA), have been successfully used to resolve racemic mixtures of ethyl 3-amino-4-pentynoate and its derivatives. nih.govresearchgate.netuni.lu

One strategy involves the kinetic resolution of racemic ethyl 3-amino-5-(trimethylsilyl)-4-pentynoate. acs.org In this process, the racemate is N-acylated with phenylacetic acid using immobilized penicillin G amidase. researchgate.netacs.org The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. researchgate.netptfarm.pl This method has been implemented on a large scale, demonstrating its efficiency. researchgate.netrsc.org

Alternatively, the deacylation of the N-phenylacetylated racemic amino ester can be employed. uni.lu The activity and selectivity of penicillin acylase can be controlled by adjusting the pH of the reaction medium. uni.lu Penicillin G acylases from different sources, such as Escherichia coli and Achromobacter sp., have been investigated for their enantioselectivity in these resolutions. nih.govmuni.cz

Chemical Resolution Techniques

In addition to biocatalytic methods, classical chemical resolution techniques have also been applied. One such method involves the resolution of racemic 3-amino-4-pentynoic acid ethyl ester using a chiral resolving agent. drugfuture.com

Specifically, R-(-)-mandelic acid has been used to form diastereomeric salts with the racemic amino ester. drugfuture.com These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired mandelic acid salt is then recrystallized to enhance its purity, and subsequent treatment with an acid, such as gaseous HCl, liberates the enantiomerically pure (S)-ethyl 3-amino-4-pentynoate hydrochloride. drugfuture.com

Another chemical resolution approach involves the formation of diastereomeric amides. The racemic 3-amino-5-(trimethylsilyl)-4-pentynoic acid ethyl ester can be reacted with (R)-O-methyl mandelic acid chloride to form diastereomeric amides. drugfuture.com These diastereomers can then be separated by chromatography, followed by chemical steps to remove the chiral auxiliary and afford the desired (S)-enantiomer. drugfuture.com

Structural Elucidation and Confirmation

The definitive confirmation of the chemical structure and stereochemistry of this compound and its intermediates relies on a combination of spectroscopic and analytical techniques. Mass spectrometry, particularly with accurate-mass measurement, is a key tool for determining the elemental composition and fragmentation patterns of the molecule. americanlaboratory.com This allows for the construction of a modular structure, which is a two-dimensional arrangement of connected subfragments consistent with the mass spectral data. americanlaboratory.com

Molecular and Biochemical Mechanisms of Action

Xemilofiban (B1684237) as a Prodrug and its Conversion to Active Moiety SC-54701

Xemilofiban, chemically known as SC-54684A, is an orally administered prodrug. ahajournals.orgahajournals.org This means it is inactive in its initial form and requires metabolic conversion within the body to exert its therapeutic effect. Following administration, Xemilofiban is rapidly metabolized into its active form, SC-54701. ahajournals.orgahajournals.org This conversion is a critical step, as SC-54701 is the molecule responsible for the compound's antiplatelet activity. ahajournals.orgmdpi.comahajournals.org SC-54701 is a non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) amino acid sequence, a sequence recognized by the glycoprotein (B1211001) IIb/IIIa receptor. ahajournals.orgahajournals.org

Antagonism of the Glycoprotein IIb/IIIa Receptor

The primary mechanism of action for Xemilofiban's active metabolite, SC-54701, is the antagonism of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. ahajournals.orgahajournals.orgmdpi.comahajournals.orgnih.gov This receptor is an integrin found in high density on the surface of platelets and plays a pivotal role in the final common pathway of platelet aggregation. psu.edunih.gov

Binding Kinetics and Affinity to GPIIb/IIIa

SC-54701 demonstrates potent and specific binding to the GP IIb/IIIa receptor. ahajournals.orgahajournals.org It is a selective inhibitor, showing a high affinity for this particular receptor compared to other integrins. ahajournals.org The active metabolite, SC-54701, prevents fibrinogen from binding to the receptor with an IC50 of 10 nM. mdpi.com The hydrochloride salt of the active moiety, SC-54701A, is also a potent inhibitor of fibrinogen binding to platelets. ahajournals.org

Inhibition of Fibrinogen Binding to Activated Platelets

By binding to the GP IIb/IIIa receptor, SC-54701 effectively blocks the binding of fibrinogen. ahajournals.orgahajournals.orgmdpi.comahajournals.orgnih.goveur.nl Fibrinogen is a key ligand that, upon binding to activated GP IIb/IIIa receptors on adjacent platelets, forms bridges between them, leading to platelet aggregation and thrombus formation. ahajournals.orgpatsnap.com By competitively inhibiting this interaction, SC-54701 disrupts the final and essential step in platelet aggregation, regardless of the initial stimulus that activated the platelets. ahajournals.orgahajournals.org

Downstream Effects on Platelet Aggregation Pathways in In Vitro Models

The antagonism of the GP IIb/IIIa receptor by SC-54701 leads to a significant and broad-spectrum inhibition of platelet aggregation. ahajournals.orgmdpi.comahajournals.orgpsu.edunih.govjacc.orgahajournals.orgnih.govahajournals.orgbioworld.com

Agonist-Induced Platelet Aggregation Inhibition (e.g., ADP, Collagen, Arachidonic Acid)

Xemilofiban, through its active metabolite, effectively inhibits platelet aggregation induced by a variety of agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. mdpi.comahajournals.orgpsu.edunih.govjacc.orgnih.govbioworld.com Studies have shown a dose-dependent inhibition of ex vivo platelet aggregation in response to these agonists. ahajournals.orgahajournals.org For instance, in one study, high doses of SC-54701 resulted in the complete inhibition of 20 μmol/L ADP-induced platelet aggregation. ahajournals.org Similarly, oral administration of Xemilofiban in dogs led to a dose-related inhibition of platelet aggregation in response to collagen. ahajournals.orgnih.gov In vitro studies also demonstrated that SC-54701B, the trifluoroacetate (B77799) salt of the active moiety, blocked aggregation induced by ADP, collagen, and arachidonic acid. ahajournals.orgahajournals.org

AgonistEffect of Xemilofiban/SC-54701Reference
ADPDose-dependent inhibition, with high doses leading to complete inhibition. ahajournals.orgahajournals.org
CollagenDose-related inhibition observed in both in vivo and in vitro studies. ahajournals.orgnih.govahajournals.org
Arachidonic AcidInhibition of aggregation demonstrated in in vitro studies. ahajournals.orgahajournals.org

Selectivity Profile Against Other Integrins and Receptors

The therapeutic efficacy and safety of an integrin antagonist are significantly influenced by its selectivity, particularly its ability to preferentially bind to the target integrin over other related receptors. Xemilofiban acid, the active metabolite of the prodrug xemilofiban, was developed as a specific antagonist of the platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa or GPIIb/IIIa). psu.edu Its selectivity profile has been a key aspect of its characterization, primarily focusing on its comparative activity against other integrins that share structural homology or recognize similar peptide sequences, such as the arginine-glycine-aspartic acid (RGD) motif. rcsi.comscirp.org

Research Findings on Integrin Selectivity

Research has demonstrated that this compound (SC-54701) is a potent and highly selective inhibitor of the αIIbβ3 integrin. The development of selective antagonists is crucial, as different integrins mediate distinct biological functions; for instance, αIIbβ3 is central to platelet aggregation and thrombosis, whereas the αvβ3 integrin is involved in processes like angiogenesis. rcsi.com Unwanted inhibition of αvβ3 by an antithrombotic agent could lead to off-target effects.

Studies have quantified the inhibitory activity of this compound, revealing a strong preference for αIIbβ3 over other integrins, most notably αvβ3, which also contains the β3 subunit. nih.govbrad.ac.uk The active metabolite, SC-54701, potently inhibits fibrinogen binding to αIIbβ3 with a reported half-maximal inhibitory concentration (IC50) of 10 nM. nih.govmdpi.com In contrast, its activity against the αvβ3 integrin is substantially lower. One study reported an IC50 for αvβ3 inhibition at over 1000 nM, indicating a selectivity ratio of at least 100-fold in favor of αIIbβ3. brad.ac.uk This high degree of selectivity is a critical feature, distinguishing it from less selective antagonists that may interact with both αIIbβ3 and αvβ3. rcsi.com For comparison, other selective nonpeptidic antagonists have been developed with greater than 1000-fold selectivity for αIIbβ3 over αvβ3 and α5β1. ahajournals.org

The interaction of this compound's active form has been shown to inhibit the binding of specific monoclonal antibodies to the GPIIb/IIIa complex, further confirming its engagement with the target receptor. researchgate.net

Interaction with Other Receptors

The available scientific literature on this compound primarily focuses on its interaction with integrin receptors. There is a lack of significant data detailing its selectivity profile against broader, non-integrin receptor families. The term "off-target" effects in the context of oral αIIbβ3 antagonists like xemilofiban has often referred to paradoxical partial agonism at the target receptor rather than interactions with unrelated receptor systems. medscape.org

Comparative Inhibitory Activity

The following table summarizes the comparative inhibitory potency of this compound against its primary target, αIIbβ3, and the related αvβ3 integrin, based on available research data.

CompoundTarget IntegrinIC50 ValuePrimary Function of Integrin
This compound (SC-54701) αIIbβ3 (Platelet Aggregation)10 nM brad.ac.ukmdpi.comPlatelet Aggregation, Thrombosis rcsi.com
αvβ3>1000 nM brad.ac.ukAngiogenesis, Bone Resorption rcsi.com

Preclinical Pharmacology and Pharmacodynamics

In Vitro Pharmacological Characterization

Xemilofiban (B1684237) acid demonstrates a potent and concentration-dependent inhibition of platelet aggregation in response to various agonists. ahajournals.orgahajournals.org In vitro studies using human platelet-rich plasma have shown that xemilofiban acid effectively blocks aggregation induced by agonists such as ADP and collagen. ahajournals.org The active moiety of xemilofiban is a specific inhibitor of fibrinogen binding, which accounts for its ability to block platelet aggregation to all known stimuli. ahajournals.orgahajournals.org

Studies have quantified the inhibitory potency of this compound. For instance, mean plasma concentrations of 10 and 18 ng/mL were found to produce 50% and 80% inhibition of ADP-induced platelet aggregation, respectively. ahajournals.org During steady-state conditions, a plasma concentration of 24 ng/mL was required to achieve 80% inhibition of ADP-induced aggregation. ahajournals.org

AgonistConcentration for InhibitionLevel of InhibitionReference
ADP (20 µmol/L)10 ng/mL50% ahajournals.org
ADP (20 µmol/L)18 ng/mL80% ahajournals.org
ADP (20 µmol/L)24 ng/mL (steady-state)80% ahajournals.org

Xemilofiban is a non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence, which is recognized by the GP IIb/IIIa receptor. ahajournals.orgahajournals.org This suggests a competitive binding mechanism where this compound vies with fibrinogen and other ligands for the RGD-binding site on the receptor. mdpi.com While detailed kinetic studies differentiating a purely competitive from a non-competitive mechanism for this compound are not extensively reported in the provided context, RGD-mimetic inhibitors generally act by competitively occupying the ligand binding pocket of the αIIbβ3 integrin. mdpi.comrcsi.com This prevents the natural ligand, fibrinogen, from binding and cross-linking platelets, thereby inhibiting aggregation. karger.com

Concentration-Dependent Inhibition of Platelet Aggregation

In Vivo Pharmacodynamic Studies in Animal Models

In vivo studies in conscious dogs have demonstrated the dose-dependent antiplatelet activity of orally administered xemilofiban. ahajournals.orgahajournals.org Administration of xemilofiban resulted in a dose-related inhibition of ex vivo platelet aggregation in response to collagen. ahajournals.orgahajournals.org A dose of 2.5 mg/kg was identified as the lowest dose to provide protection from occlusive thrombus formation, which was associated with a 94% inhibition of platelet aggregation. ahajournals.org The antiplatelet effect of a single oral dose was observed to last for 8 to 10 hours. ahajournals.org

Animal ModelDoseEffectReference
Canine1.25 mg/kg (with high-dose aspirin)>90% inhibition of platelet aggregation ahajournals.org
Canine≥2.5 mg/kg>90% inhibition of platelet aggregation ahajournals.orgnih.gov
Canine2.5 mg/kg94% inhibition of platelet aggregation ahajournals.org

A clear correlation has been established between the plasma concentrations of this compound and the degree of platelet inhibition. ahajournals.orgahajournals.org In canine models, instances of therapeutic failure, such as the formation of a thrombotic occlusion in one dog treated with 5 mg/kg of xemilofiban, were attributed to poor absorption and consequently low plasma levels of the active metabolite (23 to 31 ng/mL) compared to the effective levels (194 to 339 ng/mL) observed in other dogs in the same group. ahajournals.org

In human studies, a similar relationship was observed, where higher plasma levels of xemilofiban correlated with greater inhibition of platelet aggregation. ahajournals.orgahajournals.org This direct relationship underscores the importance of achieving adequate systemic exposure to this compound for its antiplatelet effects.

Assessment of Antiplatelet Activity and Duration of Effect in Preclinical Species (e.g., Canine Models)

Evaluation of Antithrombotic Efficacy in Experimental Thrombosis Models

The antithrombotic efficacy of xemilofiban has been evaluated in canine models of coronary artery thrombosis. ahajournals.orgahajournals.org In a model utilizing electrolytic injury to the left circumflex coronary artery, oral administration of xemilofiban demonstrated a dose-dependent antithrombotic effect. ahajournals.orgahajournals.org Doses of 2.5 mg/kg or higher significantly reduced the incidence of thrombosis compared to placebo. nih.gov Furthermore, these effective doses of xemilofiban increased the time to occlusion and prevented or reduced cyclic flow variations, which are indicative of intermittent thrombosis and thrombolysis. ahajournals.orgnih.gov These findings confirm that the in vitro antiplatelet activity of this compound translates into significant antithrombotic effects in a relevant in vivo setting. ahajournals.org

Models of Arterial Thrombosis

Interactions with Other Antiplatelet or Anticoagulant Agents in Preclinical Settings

The antithrombotic effects of this compound have been studied in combination with other antiplatelet agents, most notably aspirin (B1665792), in preclinical models. Research in a canine model of acute thrombosis demonstrated a synergistic interaction between this compound and aspirin. nih.gov

When a low dose of this compound (1.25 mg/kg) was combined with high-dose aspirin (162 mg), the combination significantly reduced the incidence of thrombosis. nih.gov This combination therapy also significantly increased the time to occlusion and inhibited ex vivo platelet aggregation by over 90%. nih.gov Notably, this combined regimen achieved significant antithrombotic effects without a significant increase in bleeding time, which was observed with higher doses of this compound alone. nih.gov

The rationale for this combination therapy lies in the complementary mechanisms of action of the two agents. Aspirin inhibits the production of thromboxane (B8750289) A₂, a potent platelet activator, while this compound blocks the final common pathway of platelet aggregation by inhibiting the GPIIb/IIIa receptor. nih.govahajournals.org This dual blockade provides a more comprehensive inhibition of platelet function and thrombus formation.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Aspirin
Collagen
Thromboxane A₂

Structure Activity Relationship Sar and Molecular Modeling Studies

Identification of Key Pharmacophoric Elements for GPIIb/IIIa Binding

Xemilofiban (B1684237) was designed as a non-peptide mimetic of the Arginine-Glycine-Aspartic acid (RGD) sequence, which is the natural recognition motif for integrins like the GP IIb/IIIa receptor. ahajournals.orgtandfonline.com The binding of fibrinogen to this receptor is a critical step in the final common pathway of platelet aggregation. nih.govbioline.org.br The key pharmacophoric elements of Xemilofiban acid (the active metabolite, SC-54701) are designed to replicate the essential features of the RGD sequence to ensure high-affinity binding.

The primary pharmacophore consists of:

A Cationic Group: This is typically a guanidinium (B1211019) or amidino group that mimics the arginine residue of the RGD sequence. This positively charged moiety forms a critical salt bridge with a negatively charged aspartate residue in the GP IIb/IIIa binding pocket.

An Anionic Group: A carboxylate group serves to mimic the aspartic acid residue of the RGD sequence. This negatively charged feature interacts with a divalent cation (typically Ca²⁺) within the receptor's Metal Ion-Dependent Adhesion Site (MIDAS), which is essential for ligand binding.

A Hydrophobic Linker: A specific and conformationally constrained linker separates the cationic and anionic groups. The structure and rigidity of this linker are vital for positioning the charged pharmacophores at the correct distance and orientation for optimal receptor binding. In Xemilofiban, the unsaturated (3S)-aminopentynoic acid component has been identified as a key part of this pharmacophoric structure. psu.edu

These elements work in concert to provide high affinity and specificity for the GP IIb/IIIa receptor over other integrins.

Pharmacophoric ElementMimicked RGD ResidueFunction in BindingCorresponding Moiety in this compound
Basic Center (Cationic)ArginineForms salt bridge with Asp residue in receptorBenzamidine (B55565) group
Acidic Center (Anionic)Aspartic AcidCoordinates with cation in the MIDAS motifCarboxylate group
Linker/ScaffoldGlycineProvides optimal spatial orientation and distance between charged groupsSubstituted pentynoic acid backbone

Design and Synthesis of Xemilofiban Analogues for SAR Exploration

The exploration of structure-activity relationships for Xemilofiban involved the strategic design and synthesis of various analogues. nih.gov This process aims to systematically modify different parts of the parent molecule to understand their contribution to binding affinity and biological activity. By altering substituents, changing the linker length or rigidity, or modifying the terminal groups, researchers can map the steric and electronic requirements of the receptor's binding site. chemrxiv.org

For instance, the synthesis of L-aspartic acid was a key step in confirming the absolute configuration of Xemilofiban. acs.org The development of other oral GP IIb/IIIa antagonists, such as Orbofiban, Sibrafiban, and Lotrafiban, occurred through similar SAR exploration, where different chemical scaffolds were used to present the key RGD-mimetic pharmacophores. tandfonline.com

A primary example within the Xemilofiban development program is the relationship between the prodrug, Xemilofiban, and its active metabolite, SC-54701. Xemilofiban is an ethyl ester prodrug, designed to improve oral bioavailability. mdpi.com In the body, it is hydrolyzed to the active carboxylic acid form (SC-54701), which is the potent inhibitor of the GP IIb/IIIa receptor. researchgate.net This metabolic conversion is a deliberate design feature based on SAR principles.

CompoundKey Structural FeatureRoleIn Vitro Activity (IC₅₀)
Xemilofiban (SC-54684)Ethyl esterProdrug form for enhanced oral absorptionLower activity
This compound (SC-54701)Carboxylic acidActive metabolite, potent GP IIb/IIIa inhibitor0.5 +/- 0.1 x 10⁻⁸ M researchgate.net

Computational Chemistry and Molecular Docking Approaches to Receptor Interaction

Computational chemistry and molecular docking are indispensable tools for visualizing and predicting how a ligand like this compound interacts with its receptor at an atomic level. openaccessjournals.complos.org These methods use the three-dimensional structure of the target protein to simulate the binding process, helping to rationalize SAR data and guide the design of new, more potent analogues. mdpi.com

The general workflow for a molecular docking study of this compound with the GP IIb/IIIa receptor involves several key steps:

Receptor and Ligand Preparation: Obtaining a high-resolution crystal structure of the GP IIb/IIIa receptor and preparing the 3D structure of this compound with correct stereochemistry and protonation states.

Binding Site Definition: Identifying the active site, specifically the RGD-binding pocket, on the receptor surface.

Docking Simulation: Using a docking algorithm to systematically place the ligand into the binding site in numerous possible conformations and orientations.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

These simulations can confirm that the benzamidine and carboxylate groups of this compound are positioned to make the expected salt bridge and metal-coordinating interactions, respectively, providing a structural basis for its high affinity.

StepDescriptionPurpose for this compound Study
1. Target PreparationProcessing the 3D crystal structure of the GP IIb/IIIa receptor.To create a valid and accurate model of the binding target.
2. Ligand PreparationGenerating a low-energy 3D conformation of this compound.To ensure the ligand's structure is energetically feasible.
3. Docking ExecutionPlacing the ligand into the receptor's active site using computational algorithms.To predict the most likely binding pose and orientation.
4. Pose AnalysisEvaluating the predicted binding modes based on scoring functions and interaction patterns.To understand the specific hydrogen bonds, ionic, and hydrophobic interactions stabilizing the complex.

Conformational Analysis and Ligand-Receptor Interactions

The interaction between a ligand and its receptor is a dynamic process involving conformational changes in both molecules. nih.govuct.ac.za The GP IIb/IIIa receptor exists in different conformational states. In resting platelets, the receptor is in a low-affinity, "bent" conformation. Upon platelet activation, it undergoes a significant conformational change to an extended, high-affinity state that is competent to bind fibrinogen. researchgate.net

This compound, like other RGD-mimetics, is designed to bind to this high-affinity state of the GP IIb/IIIa receptor, effectively blocking the binding of endogenous ligands like fibrinogen. Furthermore, the binding of the ligand itself can influence the receptor's conformation. Studies have shown that the active metabolite of Xemilofiban, SC-54701, induces a conformational change in the GP IIb/IIIa receptor upon binding. researchgate.net This was demonstrated by its ability to inhibit the binding of a specific monoclonal antibody (mAb2) that recognizes a ligand-induced binding site (LIBS) epitope—an epitope that only becomes exposed after a ligand has bound and altered the receptor's shape. researchgate.net

Conformational analysis, therefore, is not just about the static shape of the ligand but about the dynamic interplay between the flexible ligand and its receptor. biorxiv.org The ability of this compound to selectively recognize and stabilize a specific receptor conformation is a key determinant of its inhibitory activity.

Receptor StateConformationAffinity for FibrinogenInteraction with this compound
InactiveBent, closedLowDoes not bind effectively.
ActiveExtended, openHighBinds with high affinity, blocking the fibrinogen binding site.
Ligand-BoundExtended, occupiedBlockedBinding induces and stabilizes this conformation, preventing signaling. researchgate.net

Metabolism and Pharmacokinetics in Preclinical Species

Metabolic Pathways of Xemilofiban (B1684237) and its Active Metabolite

Xemilofiban is designed as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its therapeutic effect. ahajournals.orgnih.gov The primary metabolic pathway for xemilofiban is its conversion to the pharmacologically active metabolite, SC-54701 (also referred to as xemilofiban acid). ahajournals.orgnih.govahajournals.orgresearchgate.net This biotransformation is a critical step for the drug's antiplatelet activity.

The conversion of the xemilofiban prodrug to its active form, SC-54701, occurs through the hydrolysis of its ethyl ester group. researchgate.net This reaction is catalyzed by esterase enzymes present in the body. researchgate.net Carboxylesterases, a major class of hydrolytic enzymes, are responsible for the metabolism of numerous ester-containing prodrugs. These enzymes are found in various tissues, with the liver being a primary site. nih.gov

In preclinical species, the rate and extent of this hydrolysis can vary. For instance, rat plasma is known to contain a higher variety and concentration of esterases compared to the plasma of other mammals like dogs, monkeys, and humans. nih.gov This can lead to more rapid in vitro hydrolysis of ester prodrugs in rat plasma. nih.gov However, in higher mammalian species, many of these crucial esterases are primarily located within the liver. nih.gov Therefore, both plasma and hepatic esterases are key players in the activation of xemilofiban.

Once the active metabolite, this compound, is formed, its elimination from the body is governed by hepatic and renal clearance mechanisms. Preclinical studies in various animal models have been conducted to understand the relative contribution of these pathways. Studies on similar compounds have highlighted species-specific differences in clearance. For example, some compounds are primarily cleared via biliary excretion in rats and dogs, while renal excretion is the main route in humans. nih.gov

Prodrug Hydrolysis and Esterase Activity

Identification of Preclinical Metabolites and Biotransformation Products

The principal biotransformation product of xemilofiban is its active metabolite, this compound (SC-54701). ahajournals.orgnih.govahajournals.orgresearchgate.net This conversion is essential for the drug's pharmacological activity. In a study involving the incubation of a similar diethyl ester prodrug in liver microsomes from rats, humans, dogs, and monkeys, the primary metabolites identified were the active diacid form and two monoesters. nih.gov This suggests that the hydrolysis of xemilofiban may also proceed in a stepwise manner, potentially forming a monoester intermediate before complete conversion to the active this compound.

Further biotransformation of the active metabolite could also occur. For example, a study on a different compound in rats, dogs, and rhesus monkeys identified three degradation products in the plasma, one of which was formed spontaneously and another through in vivo metabolism. nih.gov While specific studies detailing the full range of xemilofiban's biotransformation products in preclinical species are limited, the data from analogous compounds suggest that other minor metabolites may be formed.

Table 1: Key Metabolites of Xemilofiban in Preclinical Species

Parent Compound Primary Active Metabolite Potential Intermediate Metabolites
Xemilofiban (Prodrug)This compound (SC-54701)Monoester of Xemilofiban

In Vitro Metabolism Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro systems, such as liver microsomes and hepatocytes, are standard tools in preclinical drug development to investigate metabolic pathways and predict in vivo clearance. nih.govbiorxiv.org These systems contain the primary enzymes responsible for drug metabolism, including the cytochrome P450 (CYP) family and esterases. nih.govnih.gov

Studies with similar ester prodrugs have demonstrated the utility of these in vitro models. For instance, the incubation of an ertapenem (B1671056) diethyl ester prodrug in liver microsomal preparations from rats, humans, dogs, and monkeys led to the formation of the active drug as well as monoester metabolites. nih.gov This indicates that liver microsomes are a suitable system for studying the hydrolysis of such compounds. The rate of hydrolysis in these in vitro systems can, however, sometimes be slower than what is observed in vivo, suggesting that the in vivo environment is more efficient at metabolic conversion. nih.gov

Hepatocytes, which are intact liver cells, offer a more complete metabolic system compared to microsomes as they contain a fuller complement of metabolic enzymes and cofactor-generating systems. mdpi.com Studies using hepatocytes from different species can provide valuable comparative data on metabolic rates and pathways. mdpi.com For example, a study with antiviral compounds in rat, dog, and monkey hepatocytes revealed significant interspecies differences in their intrinsic clearance. mdpi.com

Comparative Metabolic Profiles Across Different Preclinical Species

Comparing the metabolic profiles of a drug candidate across different preclinical species is essential for selecting the most appropriate animal model for toxicological and efficacy studies. researchgate.net Significant interspecies differences in drug metabolism are known to exist. researchgate.net

In a study of another compound, the blood elimination half-life and primary route of excretion (biliary vs. urinary) varied considerably between rats, rabbits, dogs, monkeys, and humans. nih.gov Such differences are often attributed to variations in the expression and activity of metabolic enzymes, like the CYP450 family, among species. researchgate.net

For xemilofiban and its active metabolite, pharmacokinetic studies have been conducted in several preclinical species. A study in dogs receiving the prodrug of xemilofiban (SC-54684A) demonstrated dose-proportional plasma concentrations of the active metabolite, SC-54701. ahajournals.org In a study of another compound, hepatocytes from rats were found to be the most metabolically active, while monkey hepatocytes showed the lowest clearance rates for most of the tested compounds. mdpi.com

Table 2: Comparative Pharmacokinetic Parameters of Xemilofiban's Active Metabolite (SC-54701) in Dogs

Oral Dose of Prodrug (mg/kg) Maximum Plasma Concentration of Active Metabolite (ng/mL)
1.2560
2.5128
5.0245
7.5393
Data from a dose-range study in dogs. ahajournals.org

These comparative preclinical studies are fundamental for understanding the disposition of xemilofiban and for the extrapolation of animal data to predict its pharmacokinetics in humans.

Degradation Pathways and Stability Studies

Chemical Stability Under Various Conditions

Detailed public data from forced degradation studies specifically on Xemilofiban (B1684237) acid (SC-54701A) is limited. Such studies typically involve exposing the drug substance to harsh conditions like acid, base, heat, and humidity to predict its shelf-life and identify potential degradation products.

The fundamental conversion of the Xemilofiban prodrug to Xemilofiban acid occurs via hydrolysis of the ethyl ester group. mdpi.com This indicates that the ester linkage is the primary site of designed instability in the prodrug, leading to the formation of the active carboxylic acid. The stability of the resulting this compound itself under various pH and temperature conditions has not been extensively documented in available literature. For a similar GP IIb/IIIa inhibitor, tirofiban (B1683177), studies showed it was practically stable under thermal (75°C for 24h) and oxidative conditions but did degrade under acid hydrolysis and exposure to UVA light. scielo.org.coscielo.org.co While these results are not directly transferable, they illustrate the types of stability assessments performed for this class of compounds.

Identification of Degradation Products and Impurities

The purity of an active pharmaceutical ingredient is critical, and this requires robust methods for identifying and quantifying impurities, which can originate from the synthesis process or from degradation of the drug substance.

Several analytical techniques are employed for this purpose:

Chromatographic Methods: Pressurized fluid chromatography and high-performance liquid chromatography (HPLC) methods have been developed to separate Xemilofiban from its related impurities, including chiral and achiral variants. researchgate.netmedkoo.com These stability-indicating methods are designed to resolve the main compound from any potential degradants that may form under stress conditions. scielo.org.coscielo.org.co

Mass Spectrometry (MS): A systematic computational approach using accurate-mass fragmentation data from mass spectrometry can be used to identify unknown compounds like degradation products and metabolites. researchgate.net This "template" approach uses the known fragmentation pathways of the parent compound, Xemilofiban, to elucidate the structures of related unknowns by analyzing changes in fragment masses. researchgate.net

Impurities can also be introduced during chemical synthesis. The synthesis of Xemilofiban involves multiple steps, including the formation of a β-alaninate derivative from a β-lactam intermediate, which could be a source of process-related impurities. ulisboa.ptacs.orgptfarm.pl

Analytical ApproachPurposeKey Findings/Application for this compoundReference
Pressurized Fluid Chromatography / HPLCSeparation and quantification of the active substance from impurities and degradation products.A validated method was established for assay and impurity testing of the Xemilofiban drug substance. researchgate.netmedkoo.com
Computational Mass SpectrometryStructural elucidation of unknown degradation products and impurities.A "template" approach compares the fragmentation data of an unknown against the known fragmentation of Xemilofiban to identify structural modifications. researchgate.net
Inverse Gas Chromatography (IGC)Characterization of physical properties, such as identifying different polymorphic forms by measuring surface energy.Studies have differentiated between two polymorphic forms (A and B) of Xemilofiban by their distinct dispersive surface energy values. news-medical.net

Photodegradation and Oxidative Degradation Studies

Photostability testing is a critical component of drug development, designed to evaluate if light exposure leads to unacceptable degradation. ich.orgeuropa.eu These studies typically involve forced degradation by exposing the drug substance to controlled light sources (e.g., UVA and visible light) and analyzing for any resulting impurities. ich.orgeuropa.eu

Similarly, oxidative degradation studies assess the compound's susceptibility to oxidation, often by exposing it to oxidizing agents like hydrogen peroxide. While these studies are standard practice in pharmaceutical development, specific public data detailing the photodegradation or oxidative degradation pathways of this compound are not available. For context, studies on the related compound tirofiban showed it was largely stable to oxidative stress but did exhibit degradation upon exposure to UVA light. scielo.org.coscielo.org.co

Strategies for Enhancing Compound Stability

Specific strategies for enhancing the chemical stability of this compound are not detailed in the literature, as significant instability issues have not been reported. The primary chemical strategy associated with this compound was its development as an ethyl ester prodrug, Xemilofiban. nih.govahajournals.org This approach is often used to improve a drug's properties, such as oral bioavailability, by protecting the active carboxylic acid functional group from the gastrointestinal environment until it can be absorbed and subsequently hydrolyzed by esterases in the body to release the active this compound. mdpi.com This prodrug strategy can be considered a method of ensuring the stable delivery of the active acid to its site of action.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Xemilofiban (B1684237) acid, enabling the separation of the primary compound from its impurities and related substances. ajprd.comcmfri.org.in

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of Xemilofiban acid and its prodrug, Xemilofiban. ajprd.com Methods have been developed for the identification and quantification of the acid form, particularly in biological matrices and as part of metabolism studies. nih.govaskjpc.org For instance, liquid chromatography coupled with mass spectrometry (LC/MS) was instrumental in identifying precipitates of this compound in rat kidney tubules. nih.govaskjpc.org

The analysis of related glycoprotein (B1211001) IIb/IIIa antagonists, such as the free acid form of Roxifiban (XV459), utilizes specific and sensitive LC/MS/MS assays. ahajournals.org These methods often involve solid-phase extraction for sample clean-up from plasma, followed by separation on a C8 or similar reversed-phase column. ahajournals.org A typical mobile phase for such analyses consists of an acetonitrile (B52724) and water mixture with a formic acid modifier, run in an isocratic or gradient mode to achieve optimal separation. ahajournals.orgtmrjournals.com Chiral HPLC has also been employed to determine the enantiomeric excess of related β-amino acids, a critical aspect for stereospecific drugs. scribd.communi.cz

Table 1: Representative HPLC Method for a Related Compound (XV459)

Parameter Details Source
Technique Liquid Chromatography/Mass Spectrometry/Mass Spectrometry (LC/MS/MS) ahajournals.org
Sample Preparation Solid-phase extraction from dog plasma using a C-8 end-capped column ahajournals.org
Column 1-mm×150-mm YMC basic S5 microbore column ahajournals.org
Mobile Phase Acetonitrile, water, and 98% formic acid (20:80:0.1, vol/vol/vol) ahajournals.org
Flow Rate 150 µL/min (isocratic) ahajournals.org

| Detection | Triple quadrupole mass spectrometer with a turbo ion spray source | ahajournals.org |

Supercritical Fluid Chromatography (SFC) has proven to be a powerful tool for the comprehensive analysis of Xemilofiban. researchgate.netresearchgate.net A single, validated packed column SFC method has been developed that simultaneously detects and quantifies the active chiral drug, its chiral impurity, and seven other achiral impurities. researchgate.netresearchgate.net This approach significantly streamlines the analytical process by combining three typical drug substance tests (assay, chiral impurities, achiral impurities) into one procedure. researchgate.net

The separation is typically achieved using tandem columns and a gradient of carbon dioxide modified with methanol (B129727). researchgate.net The versatility of SFC allows for high speed and efficiency in method development. researchgate.net For detection, the post-column flow can be split between a standard ultraviolet (UV) detector for quantification and a Fourier transform infrared (FT-IR) spectrometer for identity confirmation. researchgate.net This integrated system enhances the reliability of the analysis by coupling chromatographic retention data with spectroscopic identity testing. researchgate.net

Table 2: Validated SFC Method for Xemilofiban and Impurities

Parameter Details Source
Technique Packed Column Pressurized Fluid Chromatography (a form of SFC) researchgate.netresearchgate.net
Application Simultaneous assay, achiral impurity, and chiral impurity testing researchgate.netresearchgate.net
Columns Three columns in tandem researchgate.net
Mobile Phase Gradient of CO2-CH3OH researchgate.net
Run Time Less than 30 minutes researchgate.net

| Detection | Post-column split to Ultraviolet (UV) for assay and Fourier Transform Infrared (FT-IR) for identification | researchgate.netresearchgate.net |

Gas Chromatography (GC) is a fundamental analytical technique, primarily used for separating volatile substances. cmfri.org.in While direct analysis of a polar, non-volatile compound like this compound by GC is challenging, the technique can be applied following a derivatization step. psu.edujptcp.com Derivatization with agents like N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA) can convert non-volatile acids into more volatile silyl (B83357) esters, making them amenable to GC analysis. jptcp.com This approach would be particularly useful for the quantification of specific volatile impurities or for specialized analytical applications where GC offers advantages in resolution or detection. phenomenex.com GC is often coupled with mass spectrometry (GC-MS) for definitive identification of separated components. jptcp.comresearchgate.net

Supercritical Fluid Chromatography (SFC) for Chiral and Impurity Analysis

Spectrometric Methods for Structure Elucidation and Trace Analysis

Spectrometric methods are indispensable for confirming the chemical structure of this compound and for identifying trace-level impurities and metabolites.

Mass Spectrometry (MS), especially when coupled with chromatographic techniques (LC-MS, GC-MS), is a critical tool for the analysis of this compound. researchgate.net It was used to confirm that crystalline precipitates found in rat kidneys were composed of the de-esterified acid metabolite of Xemilofiban. askjpc.org Techniques such as time-of-flight secondary ion mass spectroscopy (TOF-SIMS) were employed for in-situ analysis of these water-soluble crystals in frozen tissue sections. nih.gov

For quantitative analysis in biological fluids, tandem mass spectrometry (MS/MS) is the method of choice due to its high specificity and sensitivity. ahajournals.org In a typical LC-MS/MS assay, the mass spectrometer operates in multiple-reaction monitoring (MRM) mode. ahajournals.org This involves selecting the parent ion of the analyte (e.g., m/z 434 for a related compound) and monitoring a specific fragment ion (e.g., m/z 212) that is produced upon collision-induced dissociation. ahajournals.org This high degree of specificity allows for accurate quantification even in complex matrices like plasma. ahajournals.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition and identifying unknown metabolites and impurities. researchgate.net

Table 3: Mass Spectrometry Applications in this compound Analysis

Technique Application Findings / Monitored Ions Source
LC/MS Identification of kidney precipitates Confirmed precipitates were the de-esterified acid of Xemilofiban. nih.govaskjpc.org
TOF-SIMS In-situ analysis of crystals Provided spectral data identifying the acid metabolite in tissue. nih.gov

| LC/MS/MS (MRM) | Quantification in plasma (example of related compound XV459) | Parent Ion (m/z): 434, Fragment Ion (m/z): 212 | ahajournals.org |

Infrared (IR) spectroscopy has been vital for the structural confirmation of this compound. It was used alongside other spectrometric methods to analyze and identify the crystalline precipitates of the acid metabolite directly within kidney tissue sections. nih.govaskjpc.org Furthermore, FT-IR spectroscopy serves as a powerful detector when coupled with SFC. researchgate.net In this setup, it provides an infrared identity test for the compound after it has been separated chromatographically, offering an additional layer of confirmation that complements UV and MS data. researchgate.netresearchgate.net The co-added spectrum of eluted Xemilofiban from an SFC system shows a good match with the spectrum of an authentic standard. researchgate.net

Ultraviolet (UV) spectroscopy is routinely used as a detection method in both HPLC and SFC. researchgate.netcore.ac.uk Because this compound possesses a UV-absorbing chromophore, its concentration can be accurately quantified by measuring its absorbance at a specific wavelength as it elutes from the chromatography column. researchgate.netresearchgate.net This makes UV detection a simple, robust, and reliable method for assay and impurity quantification during research and quality control. researchgate.net

Table 4: Compound Names Mentioned

Compound Name Description
Xemilofiban The ethyl ester prodrug. nih.gov
This compound The de-esterified, active metabolite of Xemilofiban. nih.govaskjpc.org
Orbefiban Another glycoprotein IIb-IIIa antagonist mentioned in comparative studies. nih.gov
Roxifiban A glycoprotein IIb-IIIa antagonist whose analytical method was cited as an example. ahajournals.org
XV459 The free-acid active form of Roxifiban. ahajournals.org
Formic acid A mobile phase additive used in HPLC. ahajournals.org
Acetonitrile An organic solvent used as a mobile phase in HPLC. ahajournals.org
Carbon dioxide The primary mobile phase component in SFC. researchgate.net

| Methanol | An organic modifier used in SFC mobile phases. researchgate.net |

Mass Spectrometry (MS/MS, HRMS) and its Application in Metabolite/Impurity Identification

Bioanalytical Methods for Preclinical Samples (e.g., Plasma, Tissue)

The quantitative determination of this compound and its related compounds in preclinical biological matrices, such as plasma and tissue, is crucial for evaluating the pharmacokinetic profile of the drug. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal analytical techniques employed for this purpose, offering the necessary sensitivity and selectivity.

For the analysis of fradafiban, the active metabolite of a related prodrug, in plasma and urine, an automated column-switching HPLC assay with fluorescence detection has been utilized. nih.gov This method provides robust quantification essential for pharmacokinetic studies. The chromatographic separation is typically achieved on a reversed-phase column, such as an ODS-Hypersil. nih.gov

Sample preparation is a critical step to remove interfering endogenous components from the biological matrix. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). jetir.orgjapsonline.com For instance, a simple protein precipitation method, often using methanol or acetonitrile, can be employed to prepare plasma samples for analysis. actamedicamarisiensis.ro

While HPLC with fluorescence or ultraviolet (UV) detection can be effective, LC-MS/MS is generally preferred for bioanalytical studies due to its superior sensitivity and specificity. jyoungpharm.org An LC-MS/MS method would typically involve chromatographic separation on a C18 column followed by detection using a triple quadrupole mass spectrometer. actamedicamarisiensis.ro The analysis is often performed in negative or positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard to ensure accurate quantification. actamedicamarisiensis.romdpi.com

Table 1: Exemplary Bioanalytical Methodologies for Acidic Compounds in Preclinical Samples

Parameter HPLC with Fluorescence Detection LC-MS/MS
Instrumentation HPLC system with fluorescence detector Liquid chromatograph coupled to a triple quadrupole mass spectrometer
Column ODS-Hypersil or equivalent C18 Zorbax SB – C18 or equivalent
Mobile Phase Acetonitrile and aqueous buffer (e.g., phosphate (B84403) buffer) Acetonitrile/Methanol and water with additives (e.g., formic acid, acetic acid) actamedicamarisiensis.ro
Detection Fluorescence (e.g., Ex: 310 nm, Em: 430 nm) nih.gov Electrospray Ionization (ESI) in Negative or Positive Ion Mode
Sample Preparation Protein Precipitation, Solid-Phase Extraction Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction jetir.orgjyoungpharm.org
Internal Standard Structural analogue Stable isotope-labeled analogue (e.g., d3- or d4-labeled) jyoungpharm.org

Method Validation and Quality Control in Research Settings

The validation of bioanalytical methods is fundamental to ensure the reliability, consistency, and accuracy of the data generated in preclinical research. nih.gov Validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com The key parameters evaluated during method validation are selectivity, linearity, accuracy, precision, limit of quantification (LOQ), and stability. jetir.orgnih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and matrix components. google.com This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. google.com

Linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. journalcra.com A calibration curve is generated by analyzing a series of standards of known concentrations, and the correlation coefficient (r) or coefficient of determination (r²) is calculated, which should ideally be close to 1. jetir.org For example, a validated HPLC method for an acidic compound demonstrated linearity with a regression coefficient of 0.998. journalcra.com

Accuracy and Precision are determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. actamedicamarisiensis.ro Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the coefficient of variation (CV%). For the analysis of fradafiban, minimum assay precision and accuracy values in QC samples were reported to be less than 5%. nih.gov Generally, the mean accuracy should be within ±15% of the nominal values, and the precision (CV%) should not exceed 15%. nih.gov

The Limit of Quantification (LOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov

Stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes short-term stability at room temperature, long-term stability at frozen temperatures (e.g., -20°C or -80°C), and freeze-thaw stability. actamedicamarisiensis.ro

Quality Control (QC) in a research setting involves the routine analysis of QC samples at different concentrations alongside the unknown study samples in each analytical run. researchgate.net This ensures the continued validity of the analytical data. The results of the QC samples must fall within predetermined acceptance criteria for the run to be considered valid. google.com

Table 2: Typical Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no interference from matrix components. No significant interfering peaks at the retention time of the analyte and internal standard. google.com
Linearity To demonstrate a proportional relationship between concentration and response. Coefficient of determination (r²) ≥ 0.99. jetir.org
Accuracy To determine the closeness of measured values to the true value. Within ±15% of the nominal concentration (±20% for LOQ). nih.gov
Precision (Repeatability & Intermediate) To assess the degree of scatter between measurements. Coefficient of Variation (CV) ≤ 15% (≤ 20% for LOQ). nih.gov
Limit of Quantification (LOQ) To establish the lowest quantifiable concentration. Analyte response is identifiable, discrete, and reproducible with accuracy and precision within ±20%. nih.gov
Stability (Freeze-Thaw, Short-Term, Long-Term) To ensure analyte integrity during sample handling and storage. Mean concentration within ±15% of the nominal concentration. actamedicamarisiensis.ro

Advanced Research Topics and Future Directions

Challenges in Oral GPIIb/IIIa Antagonist Development: Preclinical Insights

The development of orally active glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonists, such as xemilofiban (B1684237), has been fraught with challenges, many of which were foreshadowed in preclinical studies. A primary hurdle has been achieving a therapeutic window that balances antithrombotic efficacy with an acceptable risk of bleeding. ahajournals.org Intravenous GPIIb/IIIa antagonists are typically used in acute, in-hospital settings where high-grade platelet inhibition (80-90%) is desired for short periods. nih.gov In contrast, oral agents are intended for chronic use, where such high levels of inhibition could lead to significant bleeding complications. ahajournals.orgnih.gov

Preclinical and early clinical development of oral GPIIb/IIIa inhibitors like xemilofiban highlighted several key issues:

Low Bioavailability and Pharmacokinetic Variability: Many oral inhibitors, including xemilofiban, exhibited low bioavailability, leading to substantial peak-to-trough variations in plasma concentrations. nih.gov This variability makes it difficult to maintain a consistent and optimal level of platelet inhibition. ahajournals.org

Partial Agonism: A phenomenon known as partial agonism has been observed with some GPIIb/IIIa antagonists. nih.gov At low trough concentrations, these drugs can paradoxically activate platelets, potentially increasing the risk of thrombosis. nih.govnih.gov This effect is less of a concern with intravenous infusions where high drug levels are maintained. nih.gov

Ligand-Induced Binding Sites (LIBS): The binding of some antagonists to GPIIb/IIIa can induce conformational changes in the receptor, exposing new epitopes known as ligand-induced binding sites (LIBS). nih.govresearchgate.net This can lead to the formation of antibodies and, in some cases, drug-induced thrombocytopenia. researchgate.net

Pro-aggregatory Effect: Some oral GPIIb/IIIa inhibitors, including possibly xemilofiban, have been suggested to have a pro-aggregatory effect. nih.gov This may occur when the drug dissociates from the receptor, leaving it in an activated state that can then bind fibrinogen and promote platelet aggregation. nih.gov

These preclinical and early clinical findings underscored the complexity of developing a safe and effective oral GPIIb/IIIa antagonist for long-term use. ahajournals.orgnih.gov The failure of several large-scale clinical trials involving oral GPIIb/IIIa inhibitors, which in some cases showed increased mortality, can be partly attributed to these challenging pharmacological properties. nih.govresearchgate.net

Exploration of Alternative Therapeutic Applications Based on Preclinical Efficacy

While the primary focus of xemilofiban acid and other GPIIb/IIIa antagonists has been on preventing arterial thrombosis, their potent antiplatelet activity suggests potential utility in other clinical scenarios. Preclinical studies have provided a basis for exploring these alternative applications.

The broad efficacy of GPIIb/IIIa antagonists stems from their ability to block the final common pathway of platelet aggregation, regardless of the initial stimulus. ahajournals.org This fundamental mechanism suggests potential applications in various conditions where platelet-mediated thrombosis plays a role. jci.org Preclinical models have been instrumental in exploring these possibilities. For instance, the efficacy of xemilofiban in a canine model of arterial thrombosis demonstrated its potent antithrombotic effects. ahajournals.org

Potential alternative therapeutic areas, informed by the mechanism of action and preclinical data, could include:

Venous Thromboembolism (VTE): Although the role of platelets in VTE is considered less primary than in arterial thrombosis, there is growing evidence of their involvement. nih.govnih.gov Preclinical models of venous thrombosis could elucidate the potential of GPIIb/IIIa inhibitors in this setting.

Microvascular Thrombosis: Conditions involving thrombosis in the microcirculation, such as thrombotic thrombocytopenic purpura, could be a target for these potent antiplatelet agents. jci.org

Cancer-Associated Thrombosis: Platelets are known to play a role in the interplay between cancer and thrombosis. mdpi.com The ability of GPIIb/IIIa antagonists to interfere with platelet aggregation could be investigated in preclinical cancer models.

The exploration of these alternative applications will require further dedicated preclinical research to establish efficacy and safety in relevant disease models before any potential clinical translation can be considered.

Integration of Computational and Experimental Approaches in Drug Design

The design and discovery of novel GPIIb/IIIa antagonists are increasingly benefiting from the integration of computational and experimental methods. benthamscience.comemanresearch.org This synergy allows for a more rational and efficient approach to developing drugs with improved pharmacological profiles. ashpublications.orgscispace.com

Computational approaches play a significant role in several stages of drug discovery:

Structure-Based Drug Design (SBDD): With the availability of the three-dimensional structure of the GPIIb/IIIa receptor, SBDD techniques like molecular docking can be used to screen virtual libraries of compounds for their potential to bind to the receptor. nih.govfrontiersin.org This allows for the identification of novel chemical scaffolds and the prediction of binding affinities and modes.

Ligand-Based Drug Design (LBDD): When the receptor structure is not fully understood, LBDD methods can be employed. These approaches use the knowledge of known active ligands, like this compound, to build pharmacophore models and identify new compounds with similar properties.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. emanresearch.org This helps to prioritize compounds with more favorable drug-like properties and reduce late-stage failures.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between a drug and its target receptor, helping to understand the mechanisms of binding and the effects of drug-induced conformational changes. mdpi.com

Experimental approaches are essential to validate the predictions made by computational models:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their ability to inhibit platelet aggregation or bind to the GPIIb/IIIa receptor. nih.gov

In Vitro and Ex Vivo Assays: These assays are used to determine the potency and efficacy of lead compounds in inhibiting platelet aggregation induced by various agonists. acs.org

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can be used to determine the precise binding mode of a drug to the GPIIb/IIIa receptor, providing valuable information for further optimization.

The iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful paradigm for the development of next-generation GPIIb/IIIa antagonists with improved efficacy and safety profiles. acs.orgfrontiersin.org

Emerging Research Areas in Platelet Biology and Thrombosis Relevant to this compound

The field of platelet biology and thrombosis is continually evolving, with new discoveries providing a deeper understanding of the complex mechanisms underlying these processes. nih.govahajournals.org This emerging knowledge has direct relevance for the development and potential application of GPIIb/IIIa antagonists like this compound.

Key emerging research areas include:

Platelet Heterogeneity: There is a growing appreciation that platelets are not a uniform population. nih.gov Subpopulations of platelets with distinct functions, such as procoagulant and aggregating platelets, have been identified. nih.gov Future research may explore whether GPIIb/IIIa antagonists have differential effects on these subpopulations.

Thrombo-inflammation: The intricate link between thrombosis and inflammation is a major area of investigation. seth.es Platelets are now recognized as key players in inflammation, and understanding their role in thrombo-inflammatory diseases could open up new therapeutic avenues for GPIIb/IIIa inhibitors. seth.es

Role of Other Receptors and Pathways: Research continues to uncover the roles of other platelet receptors and signaling pathways in thrombosis. hematology.org This includes receptors like GPVI for collagen and P2Y12 for ADP. seth.esahajournals.org Understanding the interplay between these pathways and the GPIIb/IIIa receptor could inform the development of combination therapies.

Mechanobiology of Thrombosis: The influence of blood flow and shear forces on platelet function and thrombus formation is an active area of research. nih.govfrontiersin.org Microfluidic models are being used to study thrombosis under physiological flow conditions, which could provide a more accurate assessment of the efficacy of antiplatelet agents. frontiersin.org

Advanced Imaging Techniques: The use of super-resolution microscopy and other advanced imaging technologies is allowing for unprecedented visualization of platelet structure, function, and thrombus formation in real-time. ahajournals.orgseth.eshematology.org These tools can provide valuable insights into the mechanism of action of drugs like this compound at the molecular and cellular level.

These advancing frontiers in platelet and thrombosis research will undoubtedly influence the future direction of antiplatelet therapy, potentially refining the role of established drug classes like GPIIb/IIIa antagonists and identifying novel therapeutic strategies.

Q & A

Q. What are the standard analytical techniques for assessing the purity and structural integrity of Xemilofiban acid in synthetic preparations?

Methodological Answer:

  • Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection, calibrated against reference standards.
  • Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
  • Ensure compliance with guidelines for experimental reproducibility, such as documenting solvent systems, column specifications, and spectral acquisition parameters in detail .

Q. How should researchers design in vitro assays to evaluate the platelet inhibition efficacy of this compound?

Methodological Answer:

  • Use light transmission aggregometry (LTA) with platelet-rich plasma (PRP) stimulated by agonists like ADP or collagen.
  • Include dose-response curves (e.g., 0.1–10 µM) to determine IC₅₀ values.
  • Validate assays with positive controls (e.g., aspirin) and account for inter-donor variability by testing multiple PRP samples .

Q. What pharmacokinetic parameters are critical to measure in preclinical studies of this compound?

Methodological Answer:

  • Key parameters include bioavailability (F) , half-life (t₁/₂) , maximum concentration (Cmax) , and area under the curve (AUC) .
  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration quantification, ensuring calibration with stable isotope-labeled internal standards .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across different animal models (e.g., rodents vs. primates) be systematically analyzed?

Methodological Answer:

  • Conduct meta-analysis to identify confounding variables such as species-specific metabolic pathways or dosing regimens.
  • Apply PICO framework (Population, Intervention, Comparison, Outcome) to standardize data extraction and assess heterogeneity .
  • Use sensitivity analysis to evaluate the impact of outlier studies .

Q. What strategies are recommended for resolving discrepancies in reported receptor-binding affinities of this compound?

Methodological Answer:

  • Replicate experiments under standardized conditions (e.g., buffer pH, temperature) and validate using orthogonal methods like surface plasmon resonance (SPR) and radioligand binding assays .
  • Cross-reference with molecular docking simulations to assess conformational stability of ligand-receptor interactions .

Q. How can multi-omics approaches (e.g., proteomics, metabolomics) be integrated to elucidate off-target effects of this compound?

Methodological Answer:

  • Combine untargeted metabolomics (LC-MS) with phosphoproteomics (TMT labeling) to identify dysregulated pathways.
  • Validate findings using CRISPR-Cas9 knockout models for candidate genes and pathway enrichment analysis (e.g., KEGG, Reactome) .

Methodological and Ethical Considerations

What frameworks are most effective for formulating hypothesis-driven research questions on this compound’s mechanism of action?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions.
  • Use PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical trial design .

Q. How should researchers address variability in experimental outcomes when replicating this compound studies?

Methodological Answer:

  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets and metadata.
  • Perform power analysis during experimental design to ensure adequate sample sizes and reduce Type I/II errors .

Q. What are the best practices for conducting a systematic review of this compound’s safety profile?

Methodological Answer:

  • Follow PRISMA guidelines for literature screening, data extraction, and bias assessment.
  • Use tools like ROBINS-I to evaluate risk of bias in non-randomized studies .

Data Interpretation and Reporting

Q. What statistical methods are recommended for analyzing dose-dependent responses in this compound toxicity studies?

Methodological Answer:

  • Use non-linear regression models (e.g., sigmoidal dose-response) to estimate LD₅₀/ED₅₀.
  • Apply mixed-effects models to account for inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.